molecular formula C14H21ClN4 B7840872 2-Chloro-4-(4-cyclohexylpiperazin-1-yl)pyrimidine

2-Chloro-4-(4-cyclohexylpiperazin-1-yl)pyrimidine

Cat. No.: B7840872
M. Wt: 280.79 g/mol
InChI Key: AZHQXSQLWIBABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(4-cyclohexylpiperazin-1-yl)pyrimidine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a chloro group and a cyclohexylpiperazine moiety, making it a versatile intermediate for further chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-cyclohexylpiperazin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-cyclohexylpiperazine under specific conditions. The reaction can be carried out in a suitable solvent, such as dimethylformamide (DMF) or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(4-cyclohexylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

2-Chloro-4-(4-cyclohexylpiperazin-1-yl)pyrimidine has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

2-Chloro-4-(4-cyclohexylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as 2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine and 2-chloro-4-(4-phenylpiperazin-1-yl)pyrimidine. These compounds share the pyrimidine core but differ in the substituents on the piperazine ring. The presence of the cyclohexyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.

Comparison with Similar Compounds

  • 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine

  • 2-Chloro-4-(4-phenylpiperazin-1-yl)pyrimidine

  • 2-Chloro-4-(4-ethylpiperazin-1-yl)pyrimidine

  • 2-Chloro-4-(4-propylpiperazin-1-yl)pyrimidine

Properties

IUPAC Name

2-chloro-4-(4-cyclohexylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4/c15-14-16-7-6-13(17-14)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h6-7,12H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHQXSQLWIBABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.